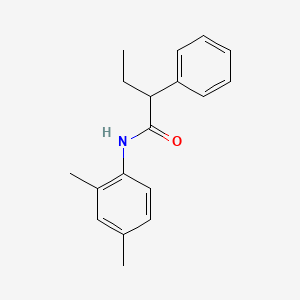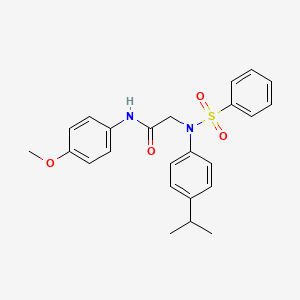
N-(4-methylphenyl)-2,6-dinitro-3-pyridinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methylphenyl)-2,6-dinitro-3-pyridinamine, commonly known as Methyl Parathion, is a highly toxic organophosphate insecticide. It is widely used in agriculture to control pests and increase crop yield. However, due to its toxicity, it poses a significant threat to human health and the environment.
Mécanisme D'action
Methyl Parathion works by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This leads to an accumulation of acetylcholine in the nervous system, causing overstimulation and ultimately paralysis of the insect.
Biochemical and Physiological Effects:
Methyl Parathion has been shown to have a wide range of biochemical and physiological effects on both target and non-target organisms. In insects, it causes a disruption of the nervous system, leading to paralysis and death. In mammals, it can cause a range of symptoms, including nausea, vomiting, diarrhea, and respiratory distress. Long-term exposure to Methyl Parathion has been linked to neurological disorders, such as Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl Parathion is a widely used insecticide in laboratory experiments due to its effectiveness against a wide range of pests. However, due to its toxicity, it must be handled with extreme care and appropriate safety measures must be taken. Additionally, its toxicity makes it difficult to study its effects on non-target organisms.
Orientations Futures
There are several future directions for research related to Methyl Parathion. One area of research is the development of safer and more effective alternatives to Methyl Parathion for pest control. Another area of research is the study of the long-term effects of Methyl Parathion on human health and the environment. Additionally, there is a need for further research on the effects of Methyl Parathion on non-target organisms, such as bees and aquatic organisms, to better understand its impact on ecosystems.
Méthodes De Synthèse
Methyl Parathion can be synthesized by reacting 4-methylphenol with phosphorus oxychloride, followed by the reaction with 2,6-dinitro-3-chloropyridine. The final product is obtained by reacting the intermediate with sodium hydroxide.
Applications De Recherche Scientifique
Methyl Parathion has been extensively studied for its insecticidal properties. It has been shown to be effective against a wide range of pests, including aphids, mites, and thrips. However, due to its toxicity, it has also been studied for its effects on non-target organisms, such as birds, bees, and aquatic organisms.
Propriétés
IUPAC Name |
N-(4-methylphenyl)-2,6-dinitropyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O4/c1-8-2-4-9(5-3-8)13-10-6-7-11(15(17)18)14-12(10)16(19)20/h2-7,13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIJBWQXJDJXKRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C(N=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylphenyl)-2,6-dinitro-3-pyridinamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(3-bromo-4-methoxyphenyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5206420.png)
![N-(2-methylphenyl)-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B5206428.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-propoxybenzamide](/img/structure/B5206434.png)
![2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5206436.png)
![3-chloro-N-cyclopentyl-4-({1-[(6-oxo-1,6-dihydro-3-pyridazinyl)carbonyl]-4-piperidinyl}oxy)benzamide](/img/structure/B5206438.png)


![1-{2-[2-(2,3-dichlorophenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate](/img/structure/B5206461.png)
![N-[2-(benzylamino)-1-(2-nitro-9H-fluoren-9-ylidene)-2-oxoethyl]benzamide](/img/structure/B5206463.png)

![1-(2,5-dimethoxyphenyl)-5-{[(4-methoxyphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5206477.png)
![5-(dimethylamino)-2-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-3(2H)-pyridazinone](/img/structure/B5206483.png)
![11-(2-chlorophenyl)-3,3-dimethyl-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5206488.png)
![N-{1-[1-(cyclopentylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(2-methylphenyl)urea](/img/structure/B5206515.png)